molecular formula C12H8 B146136 Acenaphthylene-d8 CAS No. 93951-97-4

Acenaphthylene-d8

Cat. No. B146136
CAS RN: 93951-97-4
M. Wt: 160.24 g/mol
InChI Key: HXGDTGSAIMULJN-PGRXLJNUSA-N
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Description

Synthesis Analysis

Acenaphthylene derivatives have been synthesized through various methods. For instance, diaryl acenaphthylenes were synthesized to study their photochromic properties, although not all derivatives exhibited photochromism . The dilithio complex of acenaphthylene was obtained by 1,2-hydrogen abstraction using n-butyllithium chelated to N,N,N',N'-tetramethylethylenediamine (TMEDA), resulting in a crystalline product characterized by X-ray crystallography . Additionally, acenaphthylene was used to synthesize 8-aryl-7H-acenaphtho[1,2-d]imidazoles through a multicomponent reaction catalyzed by ferric hydrogensulfate . A cyclic tetramer of acenaphthylene was also prepared through a Lewis acid-catalyzed aldol cyclization of 1-acenaphthenone .

Molecular Structure Analysis

The molecular structure of acenaphthylene derivatives has been extensively studied. The dilithio complex of acenaphthylene showed a nearly planar acenaphthylene fragment with evidence of charge transfer, as indicated by bond length variations . The acenaphthylene-fused cyclo pyrrole displayed two conformational isomers with distinct molecular structures, which could be interconverted through a thermal ring flip . The lithium complex with the acenaphthylene dianion exhibited a reverse-sandwich structure with bridging dianion and lithium atoms coordinated with the five- and six-membered rings .

Chemical Reactions Analysis

Acenaphthylene undergoes various chemical reactions. It reacts with hydroxyl radicals and ozone, with the major products being a 10 carbon ring-opened product and a dialdehyde, respectively . The acenaphthylene-fused cyclo pyrrole was synthesized using an oxidative coupling reaction of the corresponding 2,2'-bipyrrole . Furthermore, acenaphthylene was homopolymerized and copolymerized with other monomers, and the resulting polymers were chemically modified to introduce various functional groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of acenaphthylene derivatives vary. Diaryl acenaphthylenes displayed reversible photochromism in solution and fluorescence spectrum changes upon photoirradiation . The photocyclization quantum yield of one compound was determined to be as low as 0.7%, and its closed-isomer exhibited high thermal stability . The cyclic tetramer of acenaphthylene showed unique electronic properties, including a decrease in the reduction potential and optical gap compared to the more planar decacyclene . The lithium complex with the acenaphthylene dianion had a calculated density of 1.04 g cm^-3, and the observed density was 1.03(4) g cm^-3 .

Scientific Research Applications

Atmospheric Chemistry and Environmental Impact

Acenaphthylene and its derivatives, such as Acenaphthylene-d8, play a significant role in atmospheric chemistry. Research by Reisen and Arey (2002) has shown that these compounds undergo atmospheric gas-phase reactions with hydroxyl radicals and ozone. Such reactions are critical in understanding the environmental impact of polycyclic aromatic hydrocarbons (PAHs) emitted from combustion sources.

Synthesis of Hetero- and Carbocyclic Compounds

Acenaphthylene-1,2-dione, a derivative of Acenaphthylene, is used as a starting material for synthesizing various hetero- and carbocyclic compounds and complexes. This synthesis is crucial in developing bioactive compounds and has been detailed by Yavari and Khajeh-Khezri (2018).

Antitumor Activity

A study by Xu et al. (2021) explored the antitumor activities of 1,8-naphthalimide-1,2,3-triazole derivatives, synthesized using acenaphthylene. This research highlights the potential medical applications of Acenaphthylene derivatives in cancer treatment.

Catalytic Reactions

Acenaphthylene has been utilized in various catalytic reactions. For example, Real et al. (2000) discuss its use in the catalytic hydrocarboxylation process, providing insights into organometallic chemistry and its applications.

Fluorescence Spectroscopy and Polymer Science

In polymer science, acenaphthylene derivatives are used as fluorescence labels. For instance, Chen et al. (2006) investigated the effects of salts on the conformational behavior of acenaphthylene-labeled poly(N,N-diethylacrylamide) using fluorescence spectroscopy.

Vibrational and Electronic Spectroscopy

The spectroscopic properties of acenaphthylene and its cation have been a subject of research, as seen in the study by Banisaukas et al. (2003). These studies are vital in understanding the electronic structure and reactivity of acenaphthylene derivatives.

Environmental Remediation

Research on the degradation of acenaphthylene in environmental settings is critical for pollution control and environmental remediation. A study by Rivas et al. (2000) focused on the chemical and photochemical degradation of acenaphthylene, providing insights into water treatment technologies.

Safety And Hazards

Acenaphthylene-d8 is classified as having acute toxicity, causing skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Future Directions

Acenaphthylene is a key building block for π-electron functional materials . It is expected that this review will guide the further design of Acenaphthylene-based organic semiconductors for various optoelectronic devices .

properties

IUPAC Name

1,2,3,4,5,6,7,8-octadeuterioacenaphthylene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8/c1-3-9-4-2-6-11-8-7-10(5-1)12(9)11/h1-8H/i1D,2D,3D,4D,5D,6D,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXGDTGSAIMULJN-PGRXLJNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC3=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C2=C3C(=C1[2H])C(=C(C3=C(C(=C2[2H])[2H])[2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00109466
Record name Acenaphthylene-d8
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acenaphthylene-d8

CAS RN

93951-97-4
Record name Acenaphthylene-d8
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Record name Acenaphthylene-d8
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Record name Acenaphthylene-d8
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Record name 93951-97-4
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
215
Citations
D Obrist, B Zielinska, J Perlinger - researchgate.net
The following deuterated internal standards were used for litter and soil sample analyses: naphthalene-d8, acenaphthylene-d8, phenanthrene-d10, anthracene-d10, chrysene-d12, …
Number of citations: 0 www.researchgate.net
S Froehner, J Rizzi, LM Vieira, J Sanez - Archives of environmental …, 2018 - Springer
… Acenaphthylene-d8 was added as surrogate to monitor the quality of the extraction procedure. The recovery rate was higher than 76%. The extracts were combined, and the volume …
Number of citations: 40 link.springer.com
KEC Smith, M Thullner, LY Wick… - Environmental science & …, 2009 - ACS Publications
… The compounds analyzed and the ion masses monitored (shown in brackets) were acenaphthylene-d8 (158, 159), phenanthrene-d10 (188, 189), and phenanthrene (178, 179). The …
Number of citations: 124 pubs.acs.org
BC Goodale, SC Tilton, MM Corvi, GR Wilson… - Toxicology and applied …, 2013 - Elsevier
… Isotopically labeled chrysene-D12 and acenaphthylene-D8 were purchased from C/D/N Incorporated (Quebec, Canada). A nine … = 0.9982), acenaphthylene-D8 was used for DBT (r 2 …
Number of citations: 95 www.sciencedirect.com
FM Jaward, HA Alegria, JG Galindo Reyes… - The Scientific World …, 2012 - hindawi.com
… was made up in 100 µL of isooctane using a Turbovap II concentration workstation with a gentle stream of nitrogen and spiked with a range of deuterated PAHs (acenaphthylene-d8, …
Number of citations: 79 www.hindawi.com
DJ Minick, LB Paulik, BW Smith, RP Scott, ML Kile… - Marine pollution …, 2019 - Elsevier
Native Americans face disproportionate exposures to environmental pollution through traditional subsistence practices including shellfish harvesting. In this study, the collection of butter …
Number of citations: 9 www.sciencedirect.com
H An, G Zhang, C Liu, H Guo, W Yin, X Xia - Environmental Science and …, 2017 - Springer
… For PAHs in PM 2.5 , the filters were cut into pieces and placed in a 10-mL tube with a mixed solution of deuterated compounds including naphthalene-d8, acenaphthylene-d8, …
Number of citations: 11 link.springer.com
P Teehan, MK Schall, VS Blazer, FL Dorman - Science of The Total …, 2022 - Elsevier
… biphenyl (PCB) congeners CB-18, CB-28, and CB-52, triphenyl phosphate, and tris (1,3-dichloroisopropyl)phosphate] as well as internal standard compounds [acenaphthylene-d8, …
Number of citations: 10 www.sciencedirect.com
DE Lakhmanov, AY Kozhevnikov, SA Pokryshkin… - Data in Brief, 2022 - Elsevier
Polycyclic Aromatic Hydrocarbons (PAHs) are one of the most dangerous persistent organic pollutants in the Arctic. They have different sources and pathways of entering in to the …
Number of citations: 2 www.sciencedirect.com
AO Abbas, W Brack - International Journal of Environmental Science & …, 2006 - Springer
… The dried and sieved samples (50 g) were weighed and spiked with pre-deuterated PAH Cocktail as internal standard (naphthalene-d8, acenaphthylene-d8, anthracene-d10, …
Number of citations: 82 link.springer.com

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